4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety with an isopropoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Benzamide Moiety: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with an isocyanate or an amine to form the benzamide linkage.
Isopropoxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated for its therapeutic potential.
Triazolothienopyrimidines: Another class of heterocyclic compounds with promising anti-cancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets.
Properties
IUPAC Name |
4-propan-2-yloxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)22-14-5-3-12(4-6-14)16(21)19-13-9-17-15-7-8-18-20(15)10-13/h3-11H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYIOKUOHXMSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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